molecular formula C10H12BrNO2S B8654663 2-bromo-N-cyclopropyl-N-methylbenzenesulfonamide

2-bromo-N-cyclopropyl-N-methylbenzenesulfonamide

Cat. No. B8654663
M. Wt: 290.18 g/mol
InChI Key: VFMUPFILIPFKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546565B2

Procedure details

450 μl of N-cyclopropyl-N-methylamine are added dropwise with cooling to a solution of 640 mg of 2-bromobenzenesulfonyl chloride in 2.5 ml of DCM. The mixture is subsequently stirred at 22° C. for 2 h, extracted twice with 5 ml of 1N sodium hydroxide solution, the organic phase is dried over magnesium sulfate, filtered and evaporated in vacuo.
Quantity
450 μL
Type
reactant
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][CH3:5])[CH2:3][CH2:2]1.[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[S:13](Cl)(=[O:15])=[O:14]>C(Cl)Cl>[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[S:13]([N:4]([CH:1]1[CH2:3][CH2:2]1)[CH3:5])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
450 μL
Type
reactant
Smiles
C1(CC1)NC
Step Two
Name
Quantity
640 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)S(=O)(=O)Cl
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at 22° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with 5 ml of 1N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=C(C=CC=C1)S(=O)(=O)N(C)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.